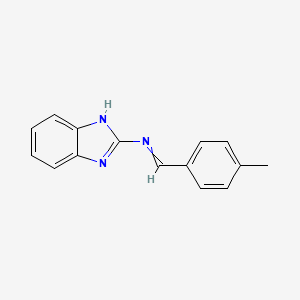
N-(1H-Benzimidazol-2-yl)-1-(4-methylphenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-Benzimidazol-2-yl)-1-(4-methylphenyl)methanimine is an organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring attached to a methanimine group, which is further connected to a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzimidazol-2-yl)-1-(4-methylphenyl)methanimine typically involves the condensation of 2-aminobenzimidazole with 4-methylbenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and efficiency. Continuous flow reactors and automated synthesis systems can be employed to streamline the production process and ensure consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1H-Benzimidazol-2-yl)-1-(4-methylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanimine group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsacidic or basic medium, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionssolvent such as ethanol or tetrahydrofuran, room temperature to reflux.
Substitution: Amines, thiols; reaction conditionssolvent such as dichloromethane or ethanol, room temperature to reflux.
Major Products Formed
Oxidation: Benzimidazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the original compound with altered functional groups.
Substitution: Substituted benzimidazole derivatives with new functional groups replacing the methanimine group.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of cancer cells by interfering with specific molecular pathways.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(1H-Benzimidazol-2-yl)-1-(4-methylphenyl)methanimine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or nucleic acids in microorganisms, leading to their death. As an anticancer agent, it may interfere with signaling pathways that regulate cell growth and division, thereby inhibiting the proliferation of cancer cells.
Comparaison Avec Des Composés Similaires
N-(1H-Benzimidazol-2-yl)-1-(4-methylphenyl)methanimine can be compared with other benzimidazole derivatives, such as:
N-(1H-Benzimidazol-2-yl)-1-phenylmethanimine: Lacks the methyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine: Contains a chlorine atom instead of a methyl group, which can influence its antimicrobial and anticancer properties.
N-(1H-Benzimidazol-2-yl)-1-(4-nitrophenyl)methanimine:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
76061-10-4 |
|---|---|
Formule moléculaire |
C15H13N3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
N-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C15H13N3/c1-11-6-8-12(9-7-11)10-16-15-17-13-4-2-3-5-14(13)18-15/h2-10H,1H3,(H,17,18) |
Clé InChI |
BJNXNKBPXYNEBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=NC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid](/img/structure/B14436105.png)

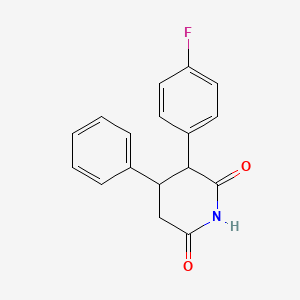
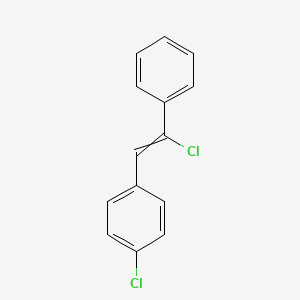
![3,3'-[Sulfonyldi(4,1-phenylene)]bis[2-(4-chlorophenyl)-1,3-thiazolidin-4-one]](/img/structure/B14436130.png)

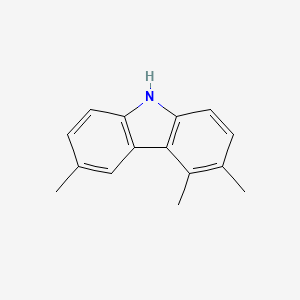
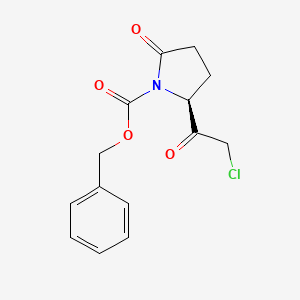

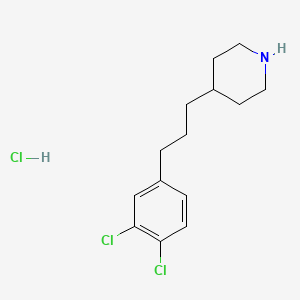

![5,9-Methano[1,3]thiazolo[5,4-d]azocine](/img/structure/B14436160.png)


